molecular formula C14H17NO B15175149 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B15175149
M. Wt: 215.29 g/mol
InChI Key: JPKZUICTLPANEW-UHFFFAOYSA-N
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Description

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of both an ethylphenyl group and a methylpyrrolyl group attached to a methanol moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of both an ethylphenyl group and a methylpyrrolyl group, which confer distinct chemical and biological properties.

Biological Activity

2-Ethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound notable for its unique structural features, which include a phenyl ring with an ethyl substituent and a pyrrole derivative connected through a methanol linkage. This compound has gained attention in recent research due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

  • Molecular Formula : C15H17N1O
  • Molecular Weight : 215.29 g/mol
  • IUPAC Name : (2-ethylphenyl)-(1-methylpyrrol-2-yl)methanol

Biological Activities

Research indicates that this compound exhibits several potential biological activities, which can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, enhancing its therapeutic potential.
  • Binding Affinity : Studies focus on its binding affinity with biological targets, suggesting it could modulate receptor activity.
  • Antioxidant Activity : Preliminary studies indicate possible antioxidant properties, which can contribute to cellular protection against oxidative stress.

Enzyme Interaction Studies

Research has shown that this compound interacts with various enzymes, leading to significant inhibition profiles. For instance, studies have indicated that the compound's structure allows it to effectively bind to enzyme active sites, potentially blocking substrate access.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals interesting insights into the biological activity of this compound:

Compound NameStructure FeaturesUnique Aspects
2-Phenyl-(1-methyl-2-pyrrolyl)methanolPhenyl ring without ethyl substituentSimilar biological activities but different solubility
2-Methylphenyl-(1-methyl-2-pyrrolyl)methanolMethyl instead of ethyl on phenylVariations in hydrophobicity affecting biological activity
2-Ethylphenyl-(1-ethyl-2-pyrrolyl)methanolEthyl group on both phenyl and pyrrolePotential differences in reactivity due to additional ethyl group

The uniqueness of this compound lies in its combination of hydrophobic (ethyl) and polar (hydroxymethyl) characteristics, influencing its solubility and interaction profiles compared to these similar compounds .

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. The compound's structural features may allow it to interact with specific molecular pathways involved in disease processes, such as inflammation or cancer progression.

Antioxidant Activity Assessment

Preliminary antioxidant activity assessments indicate that extracts containing this compound exhibit significant radical scavenging capabilities. The DPPH method has been employed to evaluate the antioxidant potential, showing promising results when compared to standard antioxidants.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(2-ethylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO/c1-3-11-7-4-5-8-12(11)14(16)13-9-6-10-15(13)2/h4-10,14,16H,3H2,1-2H3

InChI Key

JPKZUICTLPANEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=CN2C)O

Origin of Product

United States

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